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Compound of Interest

Compound Name: 4-Chloro-3-fluorocinnamic acid

CAS No.: 202982-66-9

Cat. No.: B1310188 Get Quote

An In-depth Technical Guide to the Crystal Structure of 4-Chloro-3-fluorocinnamic Acid: A

Predictive and Analytical Approach

Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-
Chloro-3-fluorocinnamic acid. As of the latest literature review, a definitive experimental

crystal structure for this compound has not been deposited in publicly accessible databases.

Consequently, this document leverages a predictive approach, grounded in the established

crystallographic data of structurally analogous cinnamic acid derivatives. By examining the

known crystal packing motifs, intermolecular interactions, and molecular geometries of closely

related compounds, we present a hypothesized model for the crystal structure of 4-Chloro-3-
fluorocinnamic acid. Furthermore, this guide furnishes detailed, field-proven experimental and

computational workflows for the future determination and validation of this structure, serving as

a vital resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of Crystal Structure
in Drug Development
4-Chloro-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of

compounds recognized for their diverse biological activities and as precursors in the synthesis

of pharmaceuticals and other high-value chemicals.[1] The precise three-dimensional
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arrangement of molecules in a crystalline solid—its crystal structure—is a critical determinant of

a substance's physicochemical properties, including solubility, dissolution rate, stability, and

bioavailability. For active pharmaceutical ingredients (APIs), an in-depth understanding of the

crystal structure is paramount for formulation development, ensuring batch-to-batch

consistency, and navigating the complexities of polymorphism.

Given the absence of an experimentally determined crystal structure for 4-Chloro-3-
fluorocinnamic acid in the public domain, this guide adopts a first-principles, predictive

methodology. We will dissect the known crystal structures of key analogues to build a robust,

theoretical model of the target compound's solid-state architecture.

Molecular Profile of 4-Chloro-3-fluorocinnamic Acid
Before delving into the predictive analysis, it is essential to establish the fundamental molecular

characteristics of the target compound.

Property Value Source

Chemical Name 4-Chloro-3-fluorocinnamic acid -

CAS Number 202982-66-9 [2]

Molecular Formula C₉H₆ClFO₂ [2]

Molecular Weight 200.59 g/mol [2]

Canonical SMILES
C1=CC(=C(C=C1/C=C/C(=O)

O)F)Cl
-

Predicted Isomer trans-(E)-isomer
Based on thermodynamic

stability

The trans or (E)-isomer of cinnamic acid and its derivatives is generally more common and

thermodynamically stable than the cis or (Z)-isomer due to reduced steric hindrance.[3] This

guide will focus on the predicted crystal structure of the trans-isomer.

Analog Analysis: The Foundation for Structural
Prediction
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The crystal structures of closely related cinnamic acid derivatives provide a foundational basis

for predicting the packing and intermolecular interactions of 4-Chloro-3-fluorocinnamic acid.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and its interactions

are often the primary drivers of the supramolecular assembly in the crystal lattice.

Cinnamic Acid: The Parent Molecule
trans-Cinnamic acid exists in multiple polymorphic forms, with the α- and β-forms being well-

characterized.[3][4] In both forms, the molecules are linked by strong O-H···O hydrogen bonds

between the carboxylic acid groups to form centrosymmetric dimers. This R²₂(8) graph set motif

is a highly robust and common feature in the crystal structures of carboxylic acids.[5]

4-Chlorocinnamic Acid: The Influence of a Chloro
Substituent
The introduction of a chlorine atom at the 4-position of the phenyl ring introduces the potential

for other weak intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, as

well as halogen bonding. The crystal structure of trans-4-chlorocinnamic acid also exhibits the

classic centrosymmetric carboxylic acid dimer.[6][7] The crystal structure of the β-polymorph of

trans-cinnamic acid is reported to be quite similar to that of 4-chlorocinnamic acid.[8]

3-Fluorocinnamic Acid and 4-Fluorocinnamic Acid: The
Role of the Fluoro Substituent
The presence of a highly electronegative fluorine atom can lead to the formation of C-H···F

hydrogen bonds, which, although weak, can influence the overall crystal packing. The crystal

structure of 4-fluorocinnamic acid has been determined and is available in the Cambridge

Structural Database (CSD).[9] The study of polymorphism in 3-fluorocinnamic acid has

revealed two distinct β-type polymorphs, indicating the subtle influence of substituent position

on crystal packing.[10]

Crystallographic Data of Analog Compounds
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Compo
und

CSD
Refcode

Space
Group

a (Å) b (Å) c (Å) β (°) Z

trans-

Cinnamic

Acid (α-

form)

CINMAC

01
P2₁/c 17.43 5.72 7.84 97.0 4

trans-

Cinnamic

Acid (β-

form)

CINMAC P2₁/a 8.88 16.52 5.09 114.5 4

trans-4-

Chlorocin

namic

Acid

CLCINM P2₁/a 16.89 3.86 13.16 108.7 4

trans-4-

Fluorocin

namic

Acid

FLCINM P2₁/c 15.61 3.84 12.98 109.9 4

Note: The crystallographic data presented here is sourced from publicly available information

and the Cambridge Structural Database. The exact values may vary slightly between different

refinements.

Predicted Crystal Structure of 4-Chloro-3-
fluorocinnamic Acid
Based on the robust structural motifs observed in its analogs, we can hypothesize the key

features of the crystal structure of 4-Chloro-3-fluorocinnamic acid.

Dominant Intermolecular Interaction: The Carboxylic
Acid Dimer
It is highly probable that 4-Chloro-3-fluorocinnamic acid will form the characteristic

centrosymmetric R²₂(8) dimer via strong O-H···O hydrogen bonds between the carboxylic acid
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groups. This is the most energetically favorable interaction for this functional group and is

consistently observed in related structures.

Secondary and Weaker Interactions
The presence of the chloro and fluoro substituents, along with the aromatic and vinyl C-H

groups, introduces a variety of potential weaker intermolecular interactions that will dictate the

overall three-dimensional packing of the dimers:

C-H···O Hydrogen Bonds: These interactions, involving the aromatic or vinyl C-H donors and

the carbonyl oxygen acceptor, are common in cinnamic acid derivatives and will likely

contribute to the stability of the crystal lattice.

C-H···F and C-H···Cl Hydrogen Bonds: The fluorine and chlorine atoms can act as weak

hydrogen bond acceptors.

Halogen Bonding: The chlorine atom, with its electropositive σ-hole, could potentially engage

in halogen bonding with an electronegative atom, such as the carbonyl oxygen of a

neighboring molecule.

π-π Stacking: The aromatic rings may participate in offset π-π stacking interactions, further

stabilizing the crystal structure.

Hypothesized Crystal Packing
The interplay of these interactions will determine the final crystal packing. A layered structure is

plausible, with the hydrogen-bonded dimers forming sheets, and the weaker interactions

governing the stacking of these sheets. The relative positioning of the chloro and fluoro

substituents will be critical in defining the specific packing arrangement and may lead to the

possibility of polymorphism.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Computational Prediction Workflow
In parallel with or in the absence of experimental data, computational methods can be

employed to predict the most likely crystal structures. [11][12]Crystal Structure Prediction

(CSP) is a powerful tool in modern materials science. [13] Step-by-Step Protocol for CSP:

Conformational Analysis: Perform a conformational search of the isolated molecule using

quantum mechanical methods (e.g., Density Functional Theory) to identify low-energy

conformers.

Crystal Packing Generation: Generate a large number of hypothetical crystal packings in

common space groups for small organic molecules, starting from the low-energy conformers.

Lattice Energy Minimization: For each generated packing, perform a lattice energy

minimization using a suitable force field or a more accurate quantum mechanical method.

This will relax the crystal structure to the nearest local minimum on the potential energy

surface.

Ranking of Predicted Structures: Rank the predicted crystal structures based on their

calculated lattice energies. The structure with the lowest lattice energy is the most

thermodynamically stable and, therefore, the most likely to be observed experimentally.

Analysis of Plausible Structures: Analyze the most stable predicted structures in terms of

their packing motifs and intermolecular interactions to assess their chemical reasonableness.
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1. Molecular Conformational Analysis
(Quantum Mechanics)

2. Generation of Trial Crystal Packings
(Various Space Groups)

3. Lattice Energy Minimization
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Caption: Workflow for computational crystal structure prediction.

Conclusion
While the definitive crystal structure of 4-Chloro-3-fluorocinnamic acid awaits experimental

elucidation, a robust predictive analysis based on its structural analogs strongly suggests a

crystal packing dominated by the formation of centrosymmetric carboxylic acid dimers. The

precise three-dimensional architecture will be further directed by a network of weaker

intermolecular interactions, including C-H···O, C-H···(F/Cl) hydrogen bonds, and potentially

halogen bonding and π-π stacking. The provided experimental and computational workflows

offer a clear and actionable path for researchers to determine and validate the crystal structure

of this and other related compounds, which is a critical step in harnessing their full potential in

pharmaceutical and materials science applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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